2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
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Overview
Description
2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique structure that is part of the pyrrolopyrazine family. Compounds with this scaffold have exhibited various biological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be achieved through several routes. One common method involves the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine, followed by a reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine. This intermediate is then hydrolyzed to yield the target compound . Industrial production methods often involve similar steps but are optimized for larger scale synthesis.
Chemical Reactions Analysis
2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution.
Scientific Research Applications
2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown potential as a kinase inhibitor, making it a candidate for drug development targeting cancer and other diseases.
Industry: Its derivatives are used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives like pyrrolo[1,2-a]pyrazine and pyrrolo[3,4-b]pyrazine. These compounds share the pyrrole-pyrazine scaffold but differ in the position of nitrogen atoms and substituents. 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly in kinase inhibition .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-4-5(2)12-8-7(11-4)6(3-10-8)9(13)14/h3H,1-2H3,(H,10,12)(H,13,14) |
InChI Key |
JDTSFGAEXBFYHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=CN2)C(=O)O)C |
Origin of Product |
United States |
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